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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Kevetrin (also known as thioureidobutyronitrile) is a small molecule drug candidate that has

garnered significant interest in the field of oncology for its novel mechanism of action centered

on the activation of the p53 tumor suppressor protein. The p53 pathway is frequently

inactivated in a vast majority of human cancers, making it a critical target for therapeutic

intervention. Kevetrin has demonstrated the ability to induce apoptosis and cell cycle arrest in

various cancer cell lines, including those with mutated p53, suggesting its potential as a broad-

spectrum anti-cancer agent. This technical guide provides a comprehensive overview of the

discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of Kevetrin.

Discovery and Rationale
The conceptual discovery of Kevetrin is rooted in veterinary observations made by Dr. Krishna

Menon, a veterinarian and pharmacologist. The story dates back to an incident where a prized

bull was accidentally sprayed with a cytotoxic agent intended for tick control. While the agent

was fatal to the animal, a subsequent examination revealed that cancerous lesions under the

bull's skin had also been eliminated. This observation sparked the idea of developing cytotoxic

agents that could selectively target cancer cells while minimizing toxicity to healthy tissues.

Years later, Dr. Menon's research with indole compounds, which exhibited modest anti-cancer

activity with a favorable safety profile, provided a foundation for the development of a novel,
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more potent, and safe anti-cancer agent. This line of research ultimately led to the synthesis of

Kevetrin.

Chemical Synthesis of Kevetrin
Kevetrin, chemically named 3-cyanopropyl carbamimidothioate, is synthesized through a

straightforward and efficient process. The synthesis of its hydrochloride salt is detailed in U.S.

Patent 8,338,454 B2.

Synthesis of S-(3-cyanopropyl)isothiourea hydrochloride (Kevetrin)

The synthesis of Kevetrin is achieved through the reaction of 4-chlorobutyronitrile with

thiourea.

Step 1: Reaction of 4-chlorobutyronitrile with Thiourea A solution of 4-chlorobutyronitrile (1

equivalent) and thiourea (1 equivalent) in a suitable solvent, such as ethanol, is heated

under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

Step 2: Isolation and Purification Upon completion of the reaction, the mixture is cooled, and

the resulting precipitate is collected by filtration. The crude product is then purified by

recrystallization from a suitable solvent system, such as ethanol/ether, to yield S-(3-

cyanopropyl)isothiourea hydrochloride (Kevetrin) as a crystalline solid.

Mechanism of Action
Kevetrin exerts its anti-cancer effects primarily through the activation of the p53 tumor

suppressor pathway.[1] p53, often referred to as the "guardian of the genome," plays a crucial

role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or cellular

senescence in response to cellular stress.[1] In many cancers, the p53 pathway is disrupted,

allowing for uncontrolled cell proliferation.[1]

Kevetrin has been shown to activate both wild-type and mutant p53, a unique and highly

desirable characteristic for an anti-cancer agent. Its mechanism involves several key events:

p53 Phosphorylation and Stabilization: Kevetrin induces the phosphorylation of p53 at

serine 15. This phosphorylation event reduces the interaction between p53 and its negative
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regulator, MDM2, an E3 ubiquitin ligase that targets p53 for degradation. The reduced

interaction with MDM2 leads to the stabilization and accumulation of p53 in the nucleus.

Transcriptional Activation of p53 Target Genes: The stabilized p53 acts as a transcription

factor, upregulating the expression of its target genes. These include:

p21 (Waf1): An inhibitor of cyclin-dependent kinases (CDKs), p21 mediates cell cycle

arrest, primarily at the G1/S and G2/M checkpoints.

PUMA (p53 upregulated modulator of apoptosis): A pro-apoptotic protein that plays a

critical role in initiating the intrinsic apoptotic pathway.

Induction of Apoptosis: Kevetrin strongly induces apoptosis, or programmed cell death, in

cancer cells. This is characterized by the activation of caspase-3 and the cleavage of poly

(ADP-ribose) polymerase (PARP), key events in the execution phase of apoptosis.

Rb-E2F Pathway Modulation: In addition to the p53 pathway, Kevetrin has been shown to

target the Rb-E2F pathway, another critical regulator of the cell cycle.[2] It can downregulate

the expression of E2F1, a transcription factor that promotes cell proliferation.[2]

The dual targeting of both the p53-MDM2 and Rb-E2F pathways contributes to the potent anti-

tumor activity of Kevetrin.[2]
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Preclinical Data
Kevetrin has undergone extensive preclinical evaluation in a variety of cancer cell lines and

animal models, demonstrating significant anti-tumor activity.
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In Vitro Studies
In preclinical cell studies, Kevetrin has shown efficacy in multidrug-resistant lung, breast, and

colon cancer cells.[3] In drug-resistant, non-small cell lung carcinoma cells, Kevetrin
demonstrated a 78% effective rate of G2/M arrest and a 66% increase in apoptosis compared

to untreated cells.[3]

Studies in acute myeloid leukemia (AML) cell lines, with both wild-type and mutant TP53,

showed that continuous treatment with Kevetrin led to significant cell growth arrest and

apoptosis.[4] Notably, TP53-mutant models displayed a higher sensitivity to the drug.[4]

A novel analog of Kevetrin, compound 900, has shown even greater potency. In various

ovarian cancer cell lines, the IC50 value for compound 900 was in the range of 0.7-0.9 μM after

48 hours of treatment, whereas the IC50 for Kevetrin was greater than 100 μM.

Table 1: In Vitro Efficacy of Kevetrin and its Analog (Compound 900)

Cell Line Cancer Type Compound IC50 (48h) Reference

OVCAR-3 Ovarian Cancer Kevetrin >100 μM

OVCAR-3 Ovarian Cancer Compound 900 0.8 μM

HeyA8 (drug-

resistant)
Ovarian Cancer Kevetrin >100 μM

HeyA8 (drug-

resistant)
Ovarian Cancer Compound 900 0.7 μM

OVCAR-10 Ovarian Cancer Kevetrin >100 μM

OVCAR-10 Ovarian Cancer Compound 900 0.8 μM

ES2 Ovarian Cancer Kevetrin >100 μM

ES2 Ovarian Cancer Compound 900 0.9 μM

In Vivo Studies
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Preclinical work in Sprague-Dawley rats established an oral bioavailability of 79% for Kevetrin.

In vivo mouse studies using OVCAR-3 and OV-90 ovarian tumor models, both with different

mutant p53 genes, showed that the overall efficacy of Kevetrin was similar for both oral and

intraperitoneal administration.

A preliminary toxicity study in rats showed that daily oral doses up to 500 mg/kg for 7 days

were well-tolerated, with an 11% increase in body weight and no abnormal clinical

observations. Pharmacokinetic studies in rats revealed a half-life of approximately 1 hour and a

clearance of 78 ml/min/kg for both oral and intravenous dosing.

Clinical Trials
Kevetrin has progressed through early-stage clinical trials, demonstrating a favorable safety

profile and signs of anti-tumor activity.

Phase 1: A Phase 1 clinical trial conducted at the Dana-Farber Cancer Institute and Beth

Israel Deaconess Medical Center evaluated Kevetrin in patients with advanced solid tumors.

The trial successfully established the safety and tolerability of Kevetrin, with patients

showing encouraging signs of a potential therapeutic response.[1]

Phase 2a: Following the successful Phase 1 trial, a Phase 2a open-label, dose-escalation

trial was initiated for patients with platinum-resistant/refractory ovarian cancer.[1] This study

was designed to evaluate two different short-term treatment regimens for safety, tolerability,

biomarker changes, objective tumor response, and pharmacokinetics. Patients received

more frequent dosing (three times per week) at higher starting levels (250 mg/m2).[1]

The FDA has granted Kevetrin Orphan Drug status for ovarian cancer, pancreatic cancer, and

retinoblastoma, as well as a Rare Pediatric Disease designation for childhood retinoblastoma.

[1]

Table 2: Overview of Kevetrin Clinical Trials
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Phase Study Title Condition Status Key Details

Phase 1

A Study of

Kevetrin in

Patients With

Advanced Solid

Tumors

Advanced Solid

Tumors
Completed

Evaluated safety,

tolerability, and

preliminary

efficacy.

Phase 2a

A Phase 2 Study

of Kevetrin in

Subjects With

Ovarian Cancer

Platinum-

Resistant/Refract

ory Ovarian

Cancer

Completed

Open-label,

dose-escalation

to assess safety,

biomarkers, and

tumor response

with more

frequent dosing.

Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of Kevetrin
are provided below.

Western Blot Analysis
Protein Extraction: Total protein extracts are prepared from cells in ice-cold lysis buffer (0.5%

NP40, 250 mM NaCl, 50 mM HEPES, 5 mM EDTA, and 0.5 mM EGTA) containing

phosphatase and protease inhibitors.

Protein Quantification: Protein concentrations are normalized using a BCA protein assay kit.

Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE

and transferred to a nitrocellulose or PVDF membrane.

Blocking: The membrane is blocked for at least one hour in a suitable blocking buffer (e.g.,

5% non-fat dry milk or 3% BSA in TBST).

Primary Antibody Incubation: The membrane is incubated with primary antibodies against

target proteins (e.g., p53, phospho-p53 (Ser15), p21, Caspase-3, PARP, β-actin) overnight at

4°C.
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Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with

an appropriate HRP-conjugated secondary antibody for one hour at room temperature.

Detection: Chemiluminescent signals are detected using a CCD camera-based imager.
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Apoptosis Assays
Cell Preparation: Cells are treated with Kevetrin at various concentrations and for specified

durations.

Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated

Annexin V is added, and the cells are incubated in the dark. Propidium iodide (PI) is added

just before analysis to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Flow Cytometry: Samples are analyzed on a flow cytometer, and the percentage of Annexin

V-positive cells is quantified.

Cell Preparation and Fixation: Following treatment, cells are collected, washed, and fixed

using a Cytofix/Cytoperm buffer.

Staining: Cells are incubated with a FITC-conjugated anti-active caspase-3 antibody.

Flow Cytometry: The percentage of cells with active caspase-3 is determined by flow

cytometry.

Cell Fixation and Permeabilization: Treated cells are fixed in formaldehyde and then

permeabilized with a Triton X-100 solution.

Enzymatic Labeling: Cells are incubated with a solution containing terminal deoxynucleotidyl

transferase (TdT) and FITC-conjugated dUTP to label the 3'-OH ends of fragmented DNA.

Flow Cytometry: The fluorescence intensity of the cells is measured by flow cytometry to

quantify the extent of DNA fragmentation.
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Future Directions
The development of Kevetrin represents a significant advancement in the field of p53-targeted

cancer therapy. Its ability to activate both wild-type and mutant p53 addresses a major

challenge in oncology. The promising preclinical and early clinical data warrant further

investigation in larger, randomized clinical trials to fully elucidate its efficacy and safety profile

across a range of cancer types.

The discovery of a more potent analog, compound 900, opens up new avenues for research

and development. Further preclinical and clinical evaluation of this second-generation

compound could lead to even more effective therapeutic options for cancer patients. The

development of an oral formulation of Kevetrin also holds promise for improved patient

convenience and potentially enhanced therapeutic efficacy.

Conclusion
Kevetrin is a novel small molecule with a compelling mechanism of action that targets the

fundamental p53 tumor suppressor pathway. Its discovery was inspired by a unique
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observation in veterinary medicine, and its subsequent development has been guided by

rigorous scientific investigation. The synthesis of Kevetrin is straightforward, and its preclinical

and early clinical data have demonstrated its potential as a safe and effective anti-cancer

agent. With its unique ability to activate both wild-type and mutant p53, Kevetrin and its

analogs represent a promising new class of therapeutics in the fight against cancer. Further

clinical development is crucial to realize the full potential of this innovative drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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